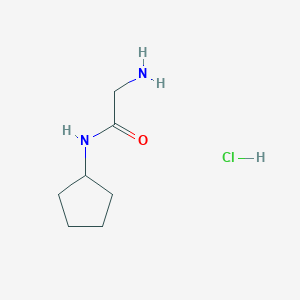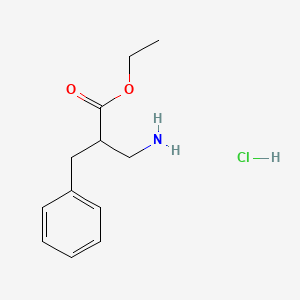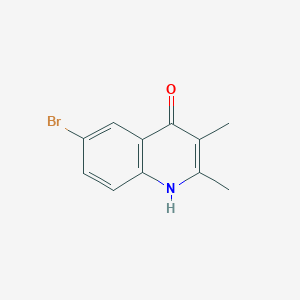![molecular formula C14H13ClN2O2S B1520394 N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide CAS No. 1235441-48-1](/img/structure/B1520394.png)
N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide
Übersicht
Beschreibung
N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide: is a versatile small molecule scaffold with a molecular weight of 308.79 g/mol. It is characterized by its unique structure, which includes a thiophene ring, a chloropropanamide group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of 2-chloropropanamide: This can be achieved by reacting propanoic acid with thionyl chloride to form propanoyl chloride, which is then reacted with ammonia to yield 2-chloropropanamide.
Coupling with 4-aminophenyl thiophene-2-carboxamide: The 2-chloropropanamide is then coupled with 4-aminophenyl thiophene-2-carboxamide using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form a primary amine.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. The chloro group can participate in electrophilic reactions, further affecting the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-chloroethanamido)phenyl]thiophene-2-carboxamide
N-[4-(2-bromopropanamido)phenyl]thiophene-2-carboxamide
N-[4-(2-fluoropropanamido)phenyl]thiophene-2-carboxamide
Uniqueness: N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide stands out due to its specific chloro substituent, which imparts unique chemical and biological properties compared to its analogs
Eigenschaften
IUPAC Name |
N-[4-(2-chloropropanoylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-9(15)13(18)16-10-4-6-11(7-5-10)17-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWGHGXXLNTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)


![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)


amine](/img/structure/B1520324.png)




amine hydrochloride](/img/structure/B1520331.png)

